molecular formula C12H13F3N4O6S B11512815 4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-(methylsulfonyl)piperazine

4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-(methylsulfonyl)piperazine

Cat. No.: B11512815
M. Wt: 398.32 g/mol
InChI Key: JRQQXOSKDPAGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHANESULFONYLPIPERAZINE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes nitro groups, a trifluoromethyl group, and a methanesulfonyl group attached to a piperazine ring. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHANESULFONYLPIPERAZINE typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl-substituted aromatic compound, followed by the introduction of a piperazine ring through nucleophilic substitution. The final step involves the addition of a methanesulfonyl group under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHANESULFONYLPIPERAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific application and target organism or cell type.

Comparison with Similar Compounds

  • 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole
  • 2,6-Dinitro-4-(trifluoromethyl)phenol
  • 2-Nitro-4-(trifluoromethyl)aniline

Comparison: 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHANESULFONYLPIPERAZINE is unique due to the presence of the methanesulfonyl group attached to the piperazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H13F3N4O6S

Molecular Weight

398.32 g/mol

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-methylsulfonylpiperazine

InChI

InChI=1S/C12H13F3N4O6S/c1-26(24,25)17-4-2-16(3-5-17)11-9(18(20)21)6-8(12(13,14)15)7-10(11)19(22)23/h6-7H,2-5H2,1H3

InChI Key

JRQQXOSKDPAGRG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.